

# Crystal Structure of Nickel Hydroxide Polymorphs

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## Compound of Interest

Compound Name: *Nickelic hydroxide*

Cat. No.: *B080708*

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Nickel(II) hydroxide primarily exists in two crystalline forms: the layered  $\alpha$ -Ni(OH)<sub>2</sub> and the more stable, crystalline  $\beta$ -Ni(OH)<sub>2</sub>. These polymorphs, along with the oxidized  $\gamma$ -NiOOH phase, play a crucial role in the electrochemical performance of nickel-based batteries.

## $\alpha$ -Nickel(II) Hydroxide ( $\alpha$ -Ni(OH)<sub>2</sub>)

$\alpha$ -Ni(OH)<sub>2</sub> possesses a turbostratic, layered structure analogous to hydrotalcite. It consists of positively charged [Ni(OH)<sub>2</sub>] layers with charge-balancing anions and water molecules intercalated in the interlayer spaces. This structure results in a larger interlayer distance compared to  $\beta$ -Ni(OH)<sub>2</sub>.<sup>[1]</sup>

## $\beta$ -Nickel(II) Hydroxide ( $\beta$ -Ni(OH)<sub>2</sub>)

$\beta$ -Ni(OH)<sub>2</sub> adopts a brucite-type (CdI<sub>2</sub>) crystal structure, which is a more ordered and thermodynamically stable phase. It consists of hexagonally close-packed hydroxyl ions with nickel ions occupying alternate layers of octahedral sites.<sup>[2]</sup>

## $\gamma$ -Nickel Oxyhydroxide ( $\gamma$ -NiOOH)

$\gamma$ -NiOOH is a non-stoichiometric compound that is structurally related to  $\alpha$ -Ni(OH)<sub>2</sub>. It is formed during the electrochemical oxidation of  $\alpha$ -Ni(OH)<sub>2</sub> and is characterized by a larger interlayer spacing due to the presence of intercalated water and cations.<sup>[3][4]</sup>

## Crystallographic Data

The following tables summarize the crystallographic data for the different phases of nickel hydroxide and oxyhydroxide.

Table 1: Crystallographic Data for  $\alpha$ -Ni(OH)<sub>2</sub>

Parameter	Value	Reference
Crystal System	Rhombohedral	[5]
Space Group	R-3m	[5]
a (Å)	3.08	[5]
c (Å)	23.41	[1]
Interlayer Spacing (Å)	~7-8	[6]

Table 2: Crystallographic Data for  $\beta$ -Ni(OH)<sub>2</sub>

Parameter	Value	Reference
Crystal System	Hexagonal	[2]
Space Group	P-3m1	[2]
a (Å)	3.126	[2]
c (Å)	4.605	[2]
Ni-O Bond Length (Å)	2.07	
O-H Bond Length (Å)	0.97	

Table 3: Crystallographic Data for  $\gamma$ -NiOOH

Parameter	Value	Reference
Crystal System	Hexagonal	[7]
Space Group	P3m1	[8]
a (Å)	~2.82	[3]
c (Å)	~20.7	[3]
Ni-O Bond Lengths (Å)	1.99, 2.00	[8]
O-H Bond Length (Å)	0.98	[8]

## Experimental Protocols

This section details the methodologies for the synthesis and characterization of nickel hydroxide.

### Synthesis of Nickel Hydroxide

#### 2.1.1. Co-precipitation Synthesis of $\alpha$ -Ni(OH)<sub>2</sub> Nanospheres[9]

- Preparation of Solutions:
  - Dissolve a nickel salt (e.g., Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O) in deionized water to create a Ni<sup>2+</sup> solution.
  - Dissolve urea in deionized water.
- Precipitation:
  - Slowly add the Ni<sup>2+</sup> solution to the urea solution under continuous stirring.
- Refluxing:
  - Transfer the mixture to a round-bottom flask equipped with a condenser.
  - Heat the solution to 105 °C and maintain for a specified duration (e.g., 36 hours) to control the nanosphere size and morphology.

- Washing and Drying:
  - Centrifuge the resulting precipitate to separate it from the solution.
  - Wash the product repeatedly with deionized water and ethanol.
  - Dry the final product in an oven at a specified temperature (e.g., 60 °C) for several hours.

#### 2.1.2. Microwave-Assisted Synthesis of $\beta$ -Ni(OH)<sub>2</sub> Nanoparticles[5][10]

- Precursor Solution:
  - Prepare an aqueous solution of a nickel salt (e.g., nickel acetate) and urea.
- Microwave Irradiation:
  - Place the precursor solution in a sealed Teflon-lined stainless-steel autoclave.
  - Heat the autoclave in a microwave oven to a specific temperature (e.g., 150-220 °C) for a short duration (e.g., 10-90 minutes).[5]
- Product Recovery:
  - After cooling, centrifuge the precipitate and wash it with distilled water, acetone, and ethanol.[5]
  - Dry the resulting powder at 80 °C for 3 hours.[5]

## Characterization Techniques

#### 2.2.1. X-ray Diffraction (XRD)

- Instrumentation: A powder X-ray diffractometer (e.g., Bruker D8 Advance) with a Cu K $\alpha$  radiation source ( $\lambda = 1.5406 \text{ \AA}$ ) is commonly used.
- Data Collection:
  - Mount the powder sample on a zero-background holder.

- Collect the diffraction pattern over a  $2\theta$  range of  $10-80^\circ$  with a step size of  $0.02^\circ$  and a dwell time of 1-2 seconds per step.
- Data Analysis (Rietveld Refinement):
  - Use software such as GSAS, FullProf, or TOPAS for Rietveld refinement of the XRD data. [\[2\]](#)
  - Refine parameters include scale factor, background coefficients, zero-point error, lattice parameters, profile parameters (U, V, W), atomic coordinates, and isotropic/anisotropic displacement parameters. [\[11\]](#)

Table 4: Typical Rietveld Refinement Parameters for  $\beta$ -Ni(OH)<sub>2</sub>

Parameter	Description	Typical Value
Rwp (%)	Weighted Profile R-factor	< 10
Rp (%)	Profile R-factor	< 8
$\chi^2$ (Chi-squared)	Goodness of Fit	< 2
U, V, W	Caglioti parameters for peak shape	Instrument dependent

### 2.2.2. Neutron Diffraction

- Instrumentation: A high-resolution neutron powder diffractometer at a research reactor or spallation source.
- Sample Preparation: Deuterated samples are often used to reduce incoherent scattering from hydrogen.
- Data Collection: Data is collected at room temperature and/or cryogenic temperatures to study magnetic ordering.
- Data Analysis: Rietveld refinement is performed similarly to XRD data analysis, with the inclusion of magnetic structure refinement if applicable. [\[12\]](#)

### 2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Instrumentation:** An FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Data Collection:** Collect the spectrum in the range of 400-4000  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify characteristic vibrational modes.

### 2.2.4. Raman Spectroscopy

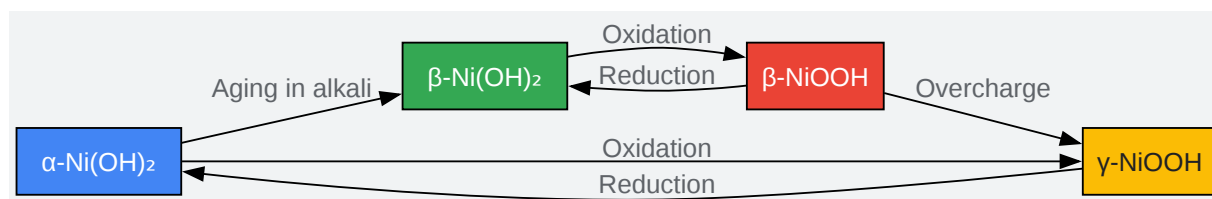
- **Instrumentation:** A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a CCD detector.
- **Data Collection:** Focus the laser on the sample and collect the scattered light. The spectral range and acquisition time will depend on the sample and instrument.
- **Data Analysis:** Identify Raman-active vibrational modes.

Table 5: Characteristic Vibrational Frequencies ( $\text{cm}^{-1}$ ) for Nickel Hydroxide Polymorphs

Vibrational Mode	$\alpha\text{-Ni(OH)}_2$	$\beta\text{-Ni(OH)}_2$	Reference
O-H stretching (non-H-bonded)	~3640	~3650	
O-H stretching (H-bonded)	broad band ~3400	-	
Ni-O stretching	~460	~525	
$\delta(\text{OH})$ bending	~640	-	
Lattice modes	-	~315, 450	

## Signaling Pathways and Logical Relationships

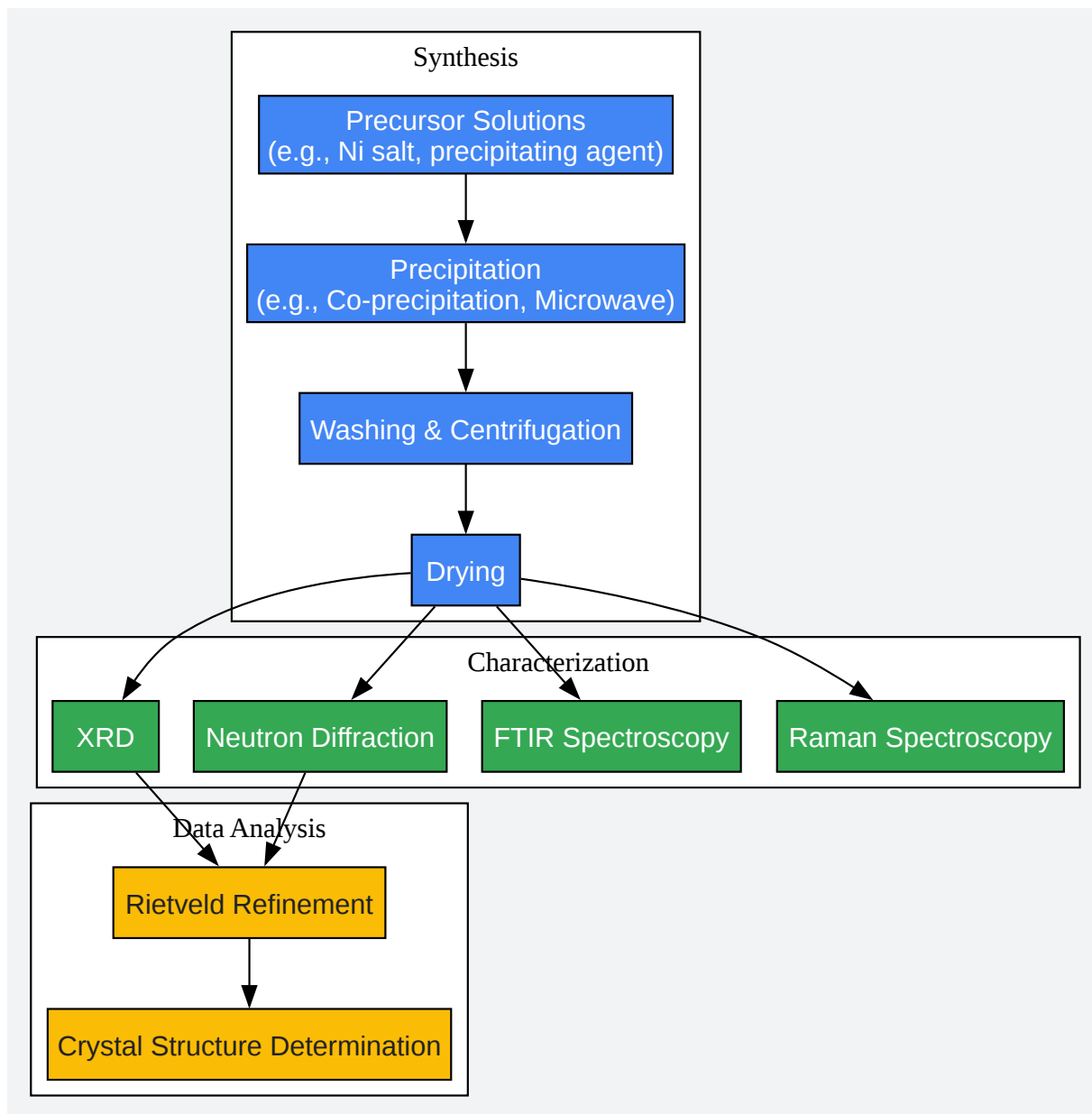
The relationships between the different phases of nickel hydroxide and oxyhydroxide are often summarized in a Bode diagram. This diagram illustrates the electrochemical and chemical transformations that can occur between the  $\alpha$ ,  $\beta$ , and  $\gamma$  phases.



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Caption: Bode diagram of nickel hydroxide phase transformations.

The synthesis and characterization of nickel hydroxide follows a logical workflow, starting from the preparation of precursor solutions to the final analysis of the material's properties.



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Caption: Experimental workflow for nickel hydroxide analysis.



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